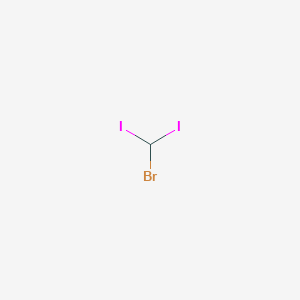

Bromodiiodomethane

Overview

Description

Synthesis Analysis

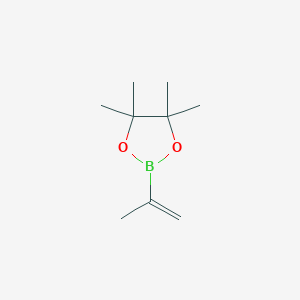

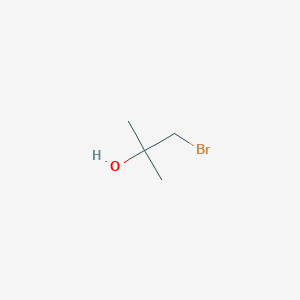

Bromination is a critical transformation in organic synthesis, employing bromine and various bromo-organic compounds. Bromodiiodomethane can be synthesized using different bromo-organic compounds, highlighting the importance of bromination and cohalogenation reactions in organic chemistry (Saikia, Borah, & Phukan, 2016). Furthermore, practical synthesis methods have been developed for α-bromo/iodo/chloroketones from olefins under visible-light irradiation conditions, demonstrating the versatility of bromo-organic compounds in synthesizing halogenated products (Zhihui Wang et al., 2020).

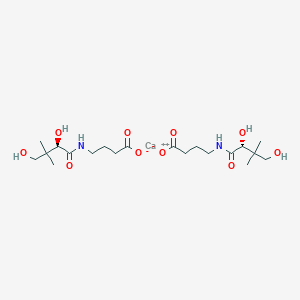

Molecular Structure Analysis

The molecular structure of bromoiodomethane has been extensively studied using Fourier transform microwave and millimeter-wave spectroscopy. These studies provide detailed insights into its vibrational ground state, isotopologues, and molecular constants, which are crucial for understanding its role in atmospheric chemistry and its impact on the troposphere through the release of Br and I atoms (Bailleux et al., 2014).

Chemical Reactions and Properties

Bromoiodomethane undergoes photodissociation, which has been the subject of spin-orbit ab initio investigations and experimental studies. These studies reveal its photodissociation dynamics, absorption bands, and the formation of excited states, highlighting its significance in understanding the dissociation process and the recombination that follows in a solvent (Liu et al., 2006).

Physical Properties Analysis

The physical properties of bromoiodomethane, such as its spectroscopic characteristics and behavior under various conditions, have been a focus of research to monitor species present in the atmosphere. High-resolution spectroscopic studies provide valuable data for atmospheric monitoring and understanding the environmental impact of halomethanes (Bailleux et al., 2014).

Chemical Properties Analysis

The chemical properties of bromoiodomethane, especially its reactivity and interaction with other compounds, are crucial for its applications in organic synthesis and environmental chemistry. Studies on its photodissociation dynamics and the resulting chemical species contribute to our understanding of its reactivity and potential environmental effects (Poullain et al., 2018).

Scientific Research Applications

Atmospheric Monitoring and Climate Change Research : Bromodiiodomethane has been studied through high-resolution spectroscopic studies revealing its experimental structure and molecular constants, which aids in atmospheric monitoring and climate change research. The detailed structure helps understand its behavior and impact on the environment (Bailleux et al., 2014).

Tracer for Monitoring Coastal Water Masses : It's used as a tracer in monitoring coastal water masses, particularly in the context of nuclear power plant effluents. Bromoform's conservative behavior in cooling water, low natural background in seawater, and easy analytical detection make it a valuable tracer (Jae-Sam Yang, 2001).

Disinfectant By-Products in Pools : It's a significant component of trihalomethanes in swimming pools disinfected with bromine agents. Understanding its presence and behavior is essential for assessing human exposure to these disinfectant by-products (Lourencetti et al., 2012).

Medical Applications in Polyurethane Heparinization : Bromodiiodomethane is used in the surface heparinization of polyurethane via bromoalkylation, offering a novel approach for thromboresistance. This has potential applications in promoting endothelial cell adhesion and preventing calcification, crucial for various medical devices and implants (Alferiev et al., 2006).

Photodissociation Studies : It has been a subject of spin-orbit ab initio calculations to understand its photodissociation, particularly in the B-band. These studies provide insights into the recombination processes and the behavior of its different isomers, which can impact various fields, including environmental and atmospheric studies (Liu et al., 2006).

Understanding Atmospheric Ozone Depletion : Bromoform, which is closely related to Bromodiiodomethane, is released by polar macroalgae and is the most abundant volatile halogenated organic compound (VHOC). This suggests its potential influence on atmospheric ozone depletion, a critical area of environmental research (Frank Latumus, 1995).

Safety And Hazards

Safety measures for handling Bromodiiodomethane include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

bromo(diiodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrI2/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGIGXMFLYACDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204235 | |

| Record name | Bromodiiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromodiiodomethane | |

CAS RN |

557-95-9 | |

| Record name | Bromodiiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodiiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodiiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B41811.png)

![Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate](/img/structure/B41818.png)

![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)